4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a phenoxyethyl group attached to the morpholine ring, along with a pyrrolidine-1-carbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of phenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form 2-phenoxyethylamine.
Formation of the Pyrrolidine-1-carbonyl Intermediate: Pyrrolidine is reacted with a carbonylating agent, such as phosgene or carbonyldiimidazole, to form pyrrolidine-1-carbonyl chloride.
Coupling Reaction: The final step involves the coupling of 2-phenoxyethylamine with pyrrolidine-1-carbonyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The phenoxyethyl and pyrrolidine-1-carbonyl groups may play a role in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-phenoxyethyl)-2-(piperidine-1-carbonyl)morpholine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
4-(2-phenoxyethyl)-2-(morpholine-1-carbonyl)morpholine: Similar structure with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-(2-phenoxyethyl)-2-(pyrrolidine-1-carbonyl)morpholine is unique due to the specific combination of the phenoxyethyl and pyrrolidine-1-carbonyl groups attached to the morpholine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(2-phenoxyethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-17(19-8-4-5-9-19)16-14-18(11-13-22-16)10-12-21-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYJAMQAMZBMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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